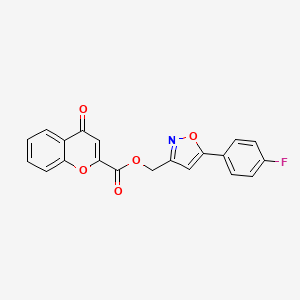

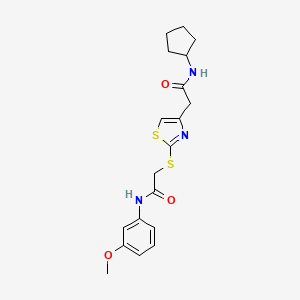

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as the compound , has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the number and type of atoms, their arrangement, and the functional groups present .Chemical Reactions Analysis

The compound, being a part of the oxadiazole family, shows various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show these activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

Automated Radiosynthesis of Fluorinated Tracers

Automated radiosynthesis techniques have been developed for fluorinated tracers such as [18F]FMISO and [18F]PM-PBB3, which are used in imaging hypoxia and tau pathology, respectively. These methodologies involve direct 18F-fluorination and could potentially be applicable to the synthesis of related fluorinated compounds for clinical imaging applications (Takayuki Ohkubo et al., 2021).

Luminescence in Organic Materials

Research on benzamides with pyridine and other heterocyclic moieties has led to the development of novel blue fluorophores. These compounds exhibit distinct luminescence properties in solution and solid states, suggesting their potential use in biological and organic material applications (M. Yamaji et al., 2017).

Serotonin Receptor Imaging

Fluorinated benzamides have been employed as selective molecular imaging probes for serotonin 1A receptors, demonstrating utility in quantifying receptor densities in Alzheimer's disease patients. This application underscores the potential of fluorinated benzamides in neuroimaging and the study of neurodegenerative disorders (V. Kepe et al., 2006).

Directing Group in C-H Amination

The use of 2-(pyridin-2-yl) aniline as a new directing group for C-H amination mediated by cupric acetate has been explored, showcasing the ability to aminate benzamide derivatives effectively. This highlights the potential of pyridin-2-yl motifs in facilitating chemical transformations for synthetic applications (Hong-Yi Zhao et al., 2017).

Structural Systematics of Fluoro-N-(pyridyl)benzamides

Studies on the structural systematics of fluoro-N-(pyridyl)benzamides provide insights into their conformational analyses, physicochemical correlations, and polymorphism. These investigations aid in understanding the molecular properties that govern their applications in chemical synthesis and material science (P. Mocilac et al., 2012).

Orientations Futures

The future directions in the research of this compound could involve exploring its potential applications in various fields, such as medicine and agriculture, given its broad range of chemical and biological properties . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of this compound .

Propriétés

IUPAC Name |

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O2/c15-10-6-2-1-5-9(10)12(20)17-14-19-18-13(21-14)11-7-3-4-8-16-11/h1-8H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJOUOUBWHAXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2656657.png)

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2656658.png)

![1-[2-(Dimethylamino)ethyl]piperazin-2-one](/img/structure/B2656659.png)

![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)

![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)

![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)

![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2656672.png)

![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)